香叶醇

描述

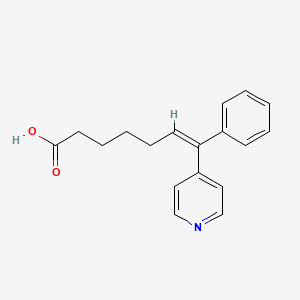

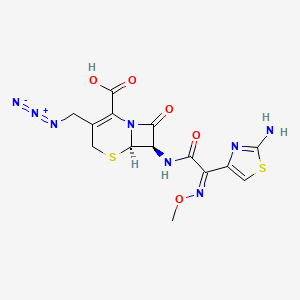

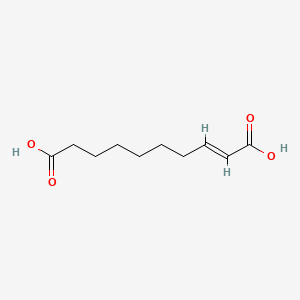

Geranylcitronellol belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle . It is considered to be a fatty alcohol .

Synthesis Analysis

The synthesis of terpenic esters derived from geraniol and citronellol (geranyl and citronellyl alkanoates) can be achieved through esterification reactions catalyzed by the immobilized lipases from Thermomyces lanuginosus (Lipozyme TL IM®) and Candida antarctica (Novozym 435®) . Geraniol can be esterified with oleic, lauric, and stearic acids; and citronellol can be esterified with oleic and stearic acids .Chemical Reactions Analysis

The reduction of geraniol to citronellol is the first step for the synthesis of natural phytol in the production of tocopherols and natural vitamin K . This reduction can be catalyzed by certain enzymes .科学研究应用

合成和化学应用

- 通过涉及功能化铜试剂的共轭加成选择性方法合成了香叶醇。这种合成因其高对映异构体过量和在化学合成中的潜在应用而显著(Johansson, Olsson, & Bergström, 1996)。

在昆虫中的生物学意义

- 杜鹃大黄蜂雄蜂的唇腺分泌物中包含香叶醇,对它们的交流和交配行为起着作用。这项研究突显了香叶醇在昆虫物种中的生态和生物学重要性(Valterová, Svatoš, & Hovorka, 1996)。

在地黄蜂的外分泌腺中的参与

- 香叶醇存在于地黄蜂女王的外分泌腺中,其浓度与女王的年龄呈负相关。这一发现有助于我们理解地黄蜂物种的化学生态学和生理变化(Urbanova, Cahlíková, Hovorka, Ptáček, & Valterová, 2008)。

对脑损伤的神经保护作用

- 虽然与香叶醇无直接关系,但具有类似香叶结构的香叶酮已在实验性创伤性脑损伤中显示出神经保护作用。这表明了研究香叶醇神经保护性能的潜在途径(Zhao, Faden, Loane, Lipinski, Sabirzhanov, Stoica, 2013)。

地黄蜂混乱前交配行为

- 对地黄蜂混乱雄蜂的交配前行为的研究表明,香叶醇是其唇腺分泌物的主要成分,用于标记觅食时的栖息地,以进行视觉搜索雌性。这项研究对于理解化合物在昆虫行为中的作用至关重要(Hovorka, Urbanova, & Valterová, 2004)。

作用机制

属性

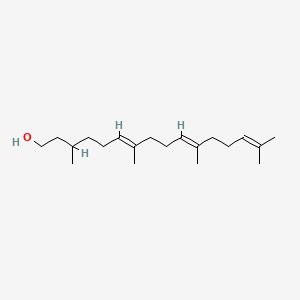

IUPAC Name |

(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFMIAGZQACFE-NWLVNBMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51446-64-1, 36237-66-8 | |

| Record name | Geranylcitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylcitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

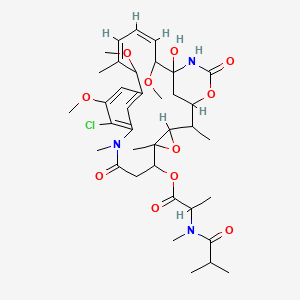

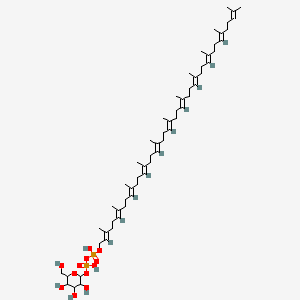

![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)

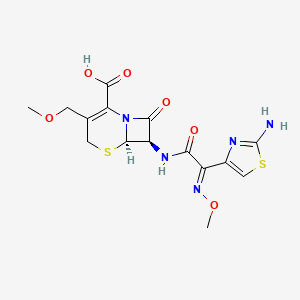

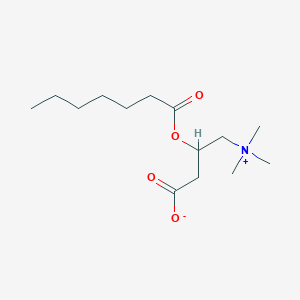

![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)